3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide
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Overview
Description
3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide is an organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide functionalities, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with 2-aminobenzamide in the presence of suitable reagents and catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 3-amino-N-(2-((3-aminobenzoyl)amino)phenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 3-nitrobenzoic acid derivatives.
Scientific Research Applications
3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or proteins, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide: Similar structure with nitro groups in different positions.
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide: Another isomer with nitro groups in different positions.
Benzenamine, 3-nitro-N-phenyl-: A simpler compound with a single nitro group and benzamide functionality.
Uniqueness
3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro groups and benzamide functionalities, which confer distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in its analogs .
Properties
CAS No. |
65953-23-3 |
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Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-nitro-N-[2-[(3-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-5-3-7-15(11-13)23(27)28)21-17-9-1-2-10-18(17)22-20(26)14-6-4-8-16(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
LPHUJMSALIIJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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